N-cyclopentyl-2,6-difluorobenzamide

Description

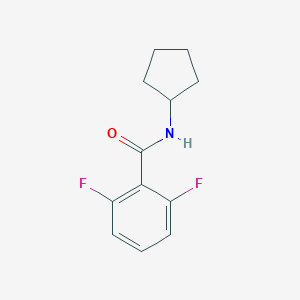

N-Cyclopentyl-2,6-difluorobenzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and fluorine atoms at the 2- and 6-positions of the aromatic ring. This compound belongs to a broader class of 2,6-difluorobenzamides, which are notable for their role as allosteric inhibitors of filamentous temperature-sensitive protein Z (FtsZ), a critical bacterial cell division protein .

Properties

Molecular Formula |

C12H13F2NO |

|---|---|

Molecular Weight |

225.23 g/mol |

IUPAC Name |

N-cyclopentyl-2,6-difluorobenzamide |

InChI |

InChI=1S/C12H13F2NO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |

InChI Key |

NRDHNIDKGYCTTQ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorine Substitution

The 2,6-difluorobenzamide motif is critical for enhancing antibacterial efficacy. Fluorine atoms induce a non-planar conformation in the molecule, with a dihedral angle of -27° between the carboxamide and aromatic ring. This conformation facilitates stronger hydrophobic interactions with residues in FtsZ’s allosteric pocket (e.g., Val203, Val297, Asn263) compared to non-fluorinated analogs like 3-methoxybenzamide (3-MBA) . For example, 3-hexyloxy-2,6-difluorobenzamide (DFHBA) exhibits MIC values of 0.88–28.04 µM against S. aureus, outperforming its non-fluorinated counterpart (3-HBA) by >10-fold .

N-Substituent Variations

- Cyclopentyl vs. Alkyl Groups : The cyclopentyl group in N-cyclopentyl-2,6-difluorobenzamide likely enhances lipophilicity and steric bulk compared to simpler alkyl chains (e.g., ethyl or hexyloxy groups). Increased lipophilicity improves membrane permeability, while bulkier substituents may optimize binding to FtsZ’s hydrophobic pockets .

- 3-O-Arylalkyl Side Chains : Derivatives with 3-O-arylalkyl groups, such as 3-bromoalkoxy or 3-alkyloxy chains, demonstrate superior activity against methicillin-resistant S. aureus (MRSA). Compound 15 (3-bromoalkoxy-substituted) and 16 (3-alkyloxy-substituted) show MICs as low as 0.88 µM, highlighting the importance of side-chain diversification .

Functional Group Replacements

Replacing the carboxamide group with isosteric moieties like benzohydroxamic acid or benzohydrazide abolishes antibacterial activity, underscoring the necessity of the carboxamide for hydrogen bonding with FtsZ residues (Val207, Leu209, Asn263) .

Molecular Conformation and Crystallography

The trans conformation of the amide group (N–H and C=O bonds) is conserved across benzamide derivatives, including N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-phenylbenzamide . Fluorine substitution at 2,6-positions distorts planarity, enabling optimal binding to FtsZ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.